molecular formula C16H17NO2 B132753 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde CAS No. 114393-97-4

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Cat. No.: B132753
CAS No.: 114393-97-4
M. Wt: 255.31 g/mol
InChI Key: NTSWGSRJHHXHBB-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of pioglitazone. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSWGSRJHHXHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432298
Record name 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114393-97-4
Record name 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114393-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]
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Synthesis routes and methods I

Procedure details

To a mixed solution of 5-ethyl-2-pyridine ethanol (6.0 kg), benzyltributylammonium chloride (6.2 kg of 50% aqueous solution), 1,2-dichloroethane (30 l) and p-toluenesulfonylchloride (9.2 kg) was added dropwise 8N aqueous solution (10 l) of sodium hydroxide at 25° C. After the solution was stirred at 22±3° C. for 4 hours, p-hydroxybenzaldehyde (5.9 kg) and 3N solution (16 l) of sodium hydroxide, were added, and the mixed solution was stirred at 57±3° C. for 15 hours. After the solution was cooled, water (70 l) was added. The aqueous layer was separated and subjected to extraction with 1,2-dichloroethane (20 l). The organic layers were combined and the combined layer was washed three times with 0.1N aqueous solution of sodium hydroxide and three times with water (30 l). The organic layer was concentrated at not higher than 45° C. under a reduced pressure, whereby 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde was obtained as an oil. Quantitative analysis by HPLC (high performance liquid chromatography) showed that 5.98 kg (59.0%) of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde was included in this crude product.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
9.2 kg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 kg
Type
catalyst
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
5.9 kg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
16 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of sodium hydroxide (5 g) in water (30 ml), were added methylene chloride (100 ml), 5-ethyl-2-pyridineethanol (15 g) and benzyltributylammonium chloride (50% aqueous solution, 6 g), p-toluenesulfonyl chloride (23 g), and the mixture was stirred at room temperature for 2 hours. To the reaction mixture were added p-hydroxybenzaldehyde (12 g), water (100 ml) and sodium hydroxide (8 g) and the mixture was stirred at 40°-50° C. for 12 hours. The reaction mixture was separated into two phases and the methylene chloride layer was dried (MgSO4) and concentrated to give 28.6 g of crude 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil. This oil was purified by silica gel chromatography to give 15.8 g (62%) of pure 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10 g of 5-ethyl-2-pyridine ethanol, 10.2 ml triethylamine and 75 ml toluene are added to the round bottom assembly at ambient temperature. Thereafter 6.16 ml methane sulfonyl chloride are added via dropping funnel in 1 hour. The reaction mixture is stirred at ambient temperature for 1 hour and then washed with water. To the toluene layer are added 22.6 ml PEG200, 13.6 g potassium carbonate and 12 g 4-hydroxy benzaldehyde and the reaction mixture stirred for 4 hours at 80° C. The reaction mixture is cooled to ambient temperature and washed with 1 N alkali followed by water. Toluene is distilled off to obtain 4[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil to which are added methanol, pyrrolidine followed by 2,4-thiazolidinedione. The reaction mixture is stirred at 50° C. for 6 hours and then cooled to 10° C. Stirring is continued at 10° C. for 2 hours and the mixture filtered to obtain 5-[4[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methenyl-2,4-thiazolidinedione. The wet cake is washed with Methanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
6.16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
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Customer
Q & A

Q1: What are the main applications of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde in chemical synthesis?

A: This compound serves as a vital building block for synthesizing various heterocyclic compounds with potential biological activities. Researchers have successfully synthesized chalcones [, ], pyrimidines [, ], imidazolinones [, ], oxadiazoles [], azetidinones [], and thiazolidinones [, ] using this compound as a starting material.

Q2: What biological activities have been reported for derivatives of this compound?

A: Studies indicate that many derivatives exhibit promising antimicrobial activities. For example, synthesized chalcones, pyrimidines, and imidazolinones demonstrate inhibitory activity against various bacterial and fungal strains [, ]. Notably, some compounds exhibit superior efficacy compared to standard drugs [, ]. Additionally, researchers observed potent to weak antimicrobial activity in a series of synthesized 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles []. Furthermore, newly synthesized azetidinones, particularly those with mono- and di-substituted chloro groups, show promising antibacterial and antifungal activities [].

Q3: How has this compound been characterized spectroscopically?

A: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize the structure of this compound and its derivatives [, , , ]. Elemental analysis is also used to confirm the composition of the synthesized compounds [, , , ].

Q4: Has the compound this compound oxime been investigated?

A: Yes, this compound oxime is recognized as a key intermediate in synthesizing biologically active heterocycles like isoxazolines and isoxazoles []. Its crystal structure has been determined and shows stabilization through O—H⋯N hydrogen bonds []. Additionally, computational studies utilizing Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to investigate the reactive properties of this oxime derivative [].

Q5: What is the significance of structure-activity relationship (SAR) studies for derivatives of this compound?

A: SAR studies are crucial for understanding how modifications to the parent compound's structure influence its biological activity, potency, and selectivity. By analyzing the relationship between the structure of various derivatives and their antimicrobial effects, researchers can identify essential structural features that contribute to their activity and optimize these features for developing more effective antimicrobial agents. For instance, the presence and position of specific substituents, such as chlorine atoms, in azetidinone derivatives have been linked to variations in their antimicrobial efficacy [].

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